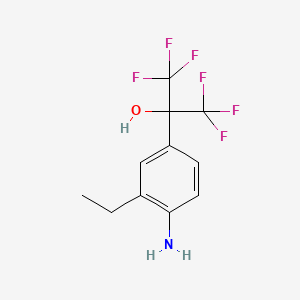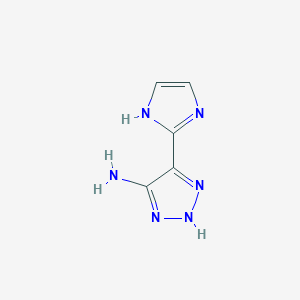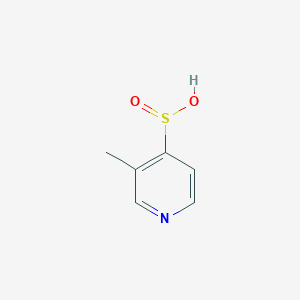
3-Methylpyridine-4-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyridine-4-sulfinic acid is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 3-position and a sulfinic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-4-sulfinic acid typically involves the sulfonation of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfinic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar sulfonation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylpyridine-4-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methylpyridine-4-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can form strong interactions with metal ions and proteins, influencing their activity. This interaction can lead to the inhibition of enzymes or modulation of protein functions, making it useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
4-Methylpyridine: Substitution at a different position alters its chemical properties and reactivity.
Pyridine-4-sulfinic acid: Lacks the methyl group, affecting its solubility and reactivity.
Uniqueness
3-Methylpyridine-4-sulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H7NO2S |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
3-methylpyridine-4-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-4-7-3-2-6(5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI-Schlüssel |
NTTKNLUBAYRZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


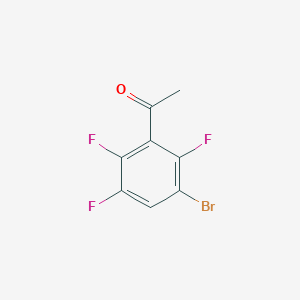

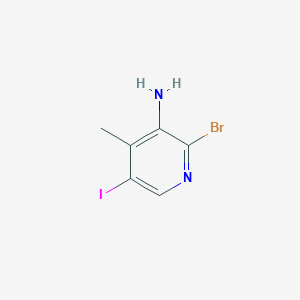
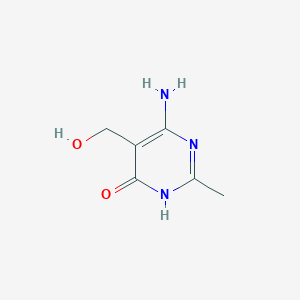
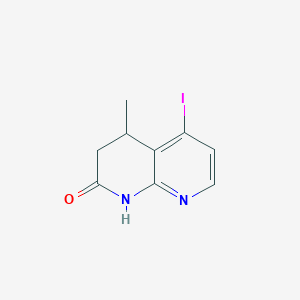
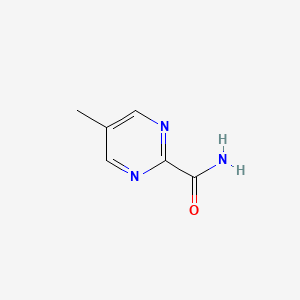
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
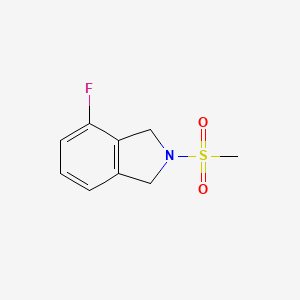
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
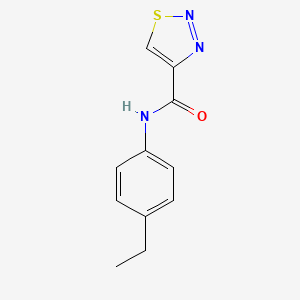
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
